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(3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

Lipophilicity Physicochemical property Isomer comparison

(3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946231-13-6, molecular formula C22H21FN4O2, MW 392.4 g/mol) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, a scaffold extensively investigated for kinase inhibition and GPCR antagonism. Its structure features a 3-fluorobenzoyl group linked via a piperazine bridge to a 2-methyl-6-phenoxypyrimidine core, a motif associated with ATP-competitive binding to the hinge region of multiple protein kinases.

Molecular Formula C22H21FN4O2
Molecular Weight 392.434
CAS No. 946231-13-6
Cat. No. B2824888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone
CAS946231-13-6
Molecular FormulaC22H21FN4O2
Molecular Weight392.434
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C22H21FN4O2/c1-16-24-20(15-21(25-16)29-19-8-3-2-4-9-19)26-10-12-27(13-11-26)22(28)17-6-5-7-18(23)14-17/h2-9,14-15H,10-13H2,1H3
InChIKeyQTOKYRFXJVLECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946231-13-6): A Research-Grade Piperazinyl-Pyrimidine Scaffold for Targeted Probe Development


(3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946231-13-6, molecular formula C22H21FN4O2, MW 392.4 g/mol) is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, a scaffold extensively investigated for kinase inhibition and GPCR antagonism [1]. Its structure features a 3-fluorobenzoyl group linked via a piperazine bridge to a 2-methyl-6-phenoxypyrimidine core, a motif associated with ATP-competitive binding to the hinge region of multiple protein kinases [2]. The compound is listed in the PubChem database (CID 42473429) with computed descriptors including XLogP3-AA of 4 and topological polar surface area of 58.6 Ų, placing it within drug-like chemical space [1]. No peer-reviewed pharmacological dataset with quantitative comparator data has been identified for this specific compound at the time of analysis.

Why Off-the-Shelf Substitution of (3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone with In-Class Analogs Can Compromise Experimental Reproducibility


Piperazinyl-pyrimidine analogs with different aryl substitution patterns on the benzoyl group exhibit divergent kinase selectivity profiles and cytotoxic fingerprints, even when the core scaffold is conserved. Published class-level evidence demonstrates that small positional changes—such as replacing a 3-fluorophenyl with a 3-methoxybenzoyl [1] or a 4-fluorophenyl group —can redirect binding away from the PDGFR/CSF1R kinase subfamily toward CK1 or DDR1 kinases, and shift mean GI50 values against the NCI-60 panel from low-micromolar to >100 µM [1]. Consequently, substituting CAS 946231-13-6 with a structurally similar but unvalidated in-class compound without confirming the identity, purity, and target engagement profile risks introducing uncontrolled variables that undermine head-to-head comparison studies, SAR campaigns, or assay validation protocols.

Quantitative Evidence Guide: How CAS 946231-13-6 Compares to Its Closest Structural Analogs


Lipophilicity Modulation: Computed XLogP3 Difference Between 3-Fluoro and 4-Fluoro Positional Isomers

The 3-fluorophenyl substitution on the benzoyl group of CAS 946231-13-6 yields a computed XLogP3-AA of 4.0, a value that is identical to that of its 4-fluorophenyl positional isomer (CAS 946248-92-6, also computed XLogP3 = 4.0) when assessed by the same algorithm [1]. This indicates that simple lipophilicity-driven differentiation is not a distinguishing factor for procurement between these two regioisomers; selection must instead be driven by target-specific potency, selectivity, or synthetic tractability data that remains unpublished for both compounds.

Lipophilicity Physicochemical property Isomer comparison

Topological Polar Surface Area Equivalence Between 3-Fluoro and 3-Trifluoromethyl Analogs

The topological polar surface area (TPSA) of CAS 946231-13-6 is computed as 58.6 Ų [1], a value that is essentially identical to that of the 3-trifluoromethyl analog (CAS 946248-92-6, TPSA also 58.6 Ų) . Both fall well below the 140 Ų threshold commonly associated with oral bioavailability and blood-brain barrier penetration, suggesting comparable passive membrane permeability potential within the series.

Polar surface area Membrane permeability ADME

Kinase Selectivity Landscape of the Piperazinyl-Pyrimidine Scaffold: Class-Level Evidence for Structure-Activity Divergence

In a class-level kinase profiling study of piperazinyl-pyrimidine derivatives, compound I-12 (structurally related scaffold) exhibited preferential binding to the PDGFR tyrosine kinase subfamily (KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, CSF1R) and CDK11 at 10 µM, whereas compounds II-16 and II-20, bearing different aryl substitutions, showed redirected binding to DDR1, CSNK1D, and CSNK1G2 kinases [1]. This demonstrates that aryl group identity on the piperazinyl-pyrimidine core directly dictates kinase selectivity. Although CAS 946231-13-6 was not included in this screen, its distinct 3-fluorobenzoyl substitution is predicted to confer a unique selectivity fingerprint relative to other in-class compounds bearing 4-fluorophenyl, 3-methoxybenzoyl, or 3-trifluoromethyl groups.

Kinase inhibition Selectivity Piperazinyl-pyrimidine

Cellular Cytotoxicity Gradient Across Piperazinyl-Pyrimidine Derivatives: Evidence Against Generic Substitution

Among a series of 20 piperazinyl-pyrimidine derivatives screened against the NCI-60 cell line panel, mean GI50 values spanned over two orders of magnitude—from 1.05 µM (compound II-20, strongly cytotoxic) to >100 µM (compound II-25, weakly active) [1]. Compound II-18 demonstrated sub-micromolar selective potency: GI50 of 90 nM against NCI-H23 (NSCLC), 68 nM against RPMI-8226 (leukemia), 61 nM against SK-MEL-5 (melanoma), and 30 nM against MDA-MB-468 (breast cancer) [1]. This wide activity range within a single scaffold class underscores that minor structural modifications produce dramatic differences in cellular activity, making generic substitution of CAS 946231-13-6 with any uncharacterized analog a high-risk approach without matched experimental validation.

Cytotoxicity NCI-60 Antiproliferative

Optimal Research and Industrial Application Scenarios for (3-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946231-13-6)


Kinase Selectivity Profiling of Fluorinated Piperazinyl-Pyrimidine Chemical Probes

Based on class-level evidence that piperazinyl-pyrimidine derivatives with different aryl substitutions target distinct kinase subfamilies [1], CAS 946231-13-6 is most appropriately deployed as a chemical probe in broad-panel kinase profiling (e.g., KINOMEscan or similar) to establish whether the 3-fluorobenzoyl substitution directs binding toward PDGFR-family kinases, CK1 isoforms, or a novel selectivity fingerprint. The compound's computed drug-like properties (XLogP3 = 4.0, TPSA = 58.6 Ų) support its use in cell-based assays without significant permeability concerns [2].

Structure-Activity Relationship (SAR) Studies on the Fluorine Position in Benzoyl-Substituted Pyrimidines

The 3-fluoro substitution on the benzoyl ring of CAS 946231-13-6 represents a defined point of structural variation relative to the 4-fluoro isomer [1] and the 3-trifluoromethyl analog [2]. Procurement of this compound enables systematic SAR campaigns designed to elucidate how the position and electronic nature of the fluorine substituent modulate target binding, cellular potency, and metabolic stability against a matched set of control compounds within the same scaffold series.

NCI-60 or Custom Cancer Cell Panel Screening for Selective Antiproliferative Activity

Given that structurally related piperazinyl-pyrimidine analogs exhibit GI50 values ranging from 30 nM to >100 µM with pronounced cell-line selectivity across the NCI-60 panel [1], CAS 946231-13-6 is a candidate for inclusion in focused antiproliferative screening cascades. Researchers can benchmark its growth inhibition profile against published analogs (e.g., compound II-18) to establish its position within the class and identify tumor types of interest.

Method Development and Validation for Piperazinyl-Pyrimidine Quantification

The well-defined molecular identity, availability of computed spectral properties (exact mass 392.16485409 Da, InChIKey QTOKYRFXJVLECX-UHFFFAOYSA-N) [2], and absence of stereogenic centers make CAS 946231-13-6 suitable as a reference standard for developing LC-MS/MS or HPLC-UV analytical methods for detecting and quantifying piperazinyl-pyrimidine compounds in biological matrices or chemical inventory quality control workflows.

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